molecular formula C16H13N7O B2678916 N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide CAS No. 1448075-88-4

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide

Cat. No.: B2678916
CAS No.: 1448075-88-4
M. Wt: 319.328
InChI Key: SIOIXMDORHIGMW-UHFFFAOYSA-N
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Description

“N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide” is a complex organic compound that contains several interesting functional groups. These include a 1,2,4-triazole ring, a pyrimidine ring, and an indole ring. Compounds containing these functional groups often exhibit interesting biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the individual rings, followed by their coupling. The exact synthetic route would depend on the specific reagents and conditions used .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water. The amide group could form hydrogen bonds, which might increase its solubility in polar solvents .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Research has shown that various derivatives of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide exhibit significant antimicrobial and antifungal activities. Studies involving the synthesis and evaluation of these derivatives demonstrate their potential as effective agents in combating microbial and fungal infections. The compounds' structures, characterized by spectroscopic techniques, underpin their activity against selected bacterial and fungal strains, suggesting a promising avenue for the development of new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Cancer Research

The application of this compound derivatives in cancer research has yielded promising results. Synthesis of new 3-heteroarylindoles incorporating this structure and their subsequent evaluation against cancer cell lines have indicated moderate to high anticancer activity. This suggests the potential of these compounds as therapeutic agents in cancer treatment, opening up new pathways for research into targeted cancer therapies (Abdelhamid et al., 2016).

Agricultural Applications

Some derivatives have been identified to exhibit plant growth-stimulating effects, showcasing their utility in agricultural sciences. These findings indicate the potential of these compounds to enhance crop yield and quality, representing a significant contribution to agricultural productivity and sustainability (Pivazyan et al., 2019).

Synthesis of Heterocycles

The core structure of this compound serves as a precursor in the synthesis of various innovative heterocycles, which have been assessed for insecticidal activity. This research not only expands the chemical diversity of potential insecticides but also contributes to the development of novel strategies for pest control, with implications for both agricultural and public health sectors (Fadda et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Compounds containing 1,2,4-triazole, pyrimidine, and indole rings are often involved in interactions with enzymes or receptors, where they can act as inhibitors or activators .

Future Directions

The future research directions for this compound could include further exploration of its biological activity, optimization of its synthesis, and investigation of its potential therapeutic applications .

Properties

IUPAC Name

2-indol-1-yl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O/c24-16(8-22-6-5-12-3-1-2-4-13(12)22)21-14-7-15(19-10-18-14)23-11-17-9-20-23/h1-7,9-11H,8H2,(H,18,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOIXMDORHIGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC(=NC=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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